

# Experimental Data on Biological Activity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

Experimental data supports **Avotaciclib**'s role in inhibiting tumor cell proliferation and inducing apoptosis, particularly in synergistic combinations.

| Assay Type           | Cell Line / Context                                                                                      | Key Findings                                                                                                                                                       |
|----------------------|----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell Viability Assay | Radiotherapy-resistant non-small cell lung cancer (NSCLC) cells (H1437R, H1568R, H1703R, H1869R) [1] [2] | Inhibited cell viability with EC <sub>50</sub> values ranging from <b>0.580 μM to 0.918 μM</b> after 48 hours of treatment [1].                                    |
| Synergy Study        | Radiotherapy-resistant NSCLC cells in combination with CHEK2 inhibitor (PV-1019) [1] [2]                 | Enhanced sensitivity to CHEK2 inhibitor. <b>Pharmacological or genetic inhibition of CDK1</b> synergistically promoted death of therapy-resistant NSCLC cells [2]. |

## Computational Predictions and Docking Studies

Integrated computational analyses highlight CDK1's role as a therapeutic target, with studies assessing **Avotaciclib**'s binding potential.

| Study Focus              | Key Findings on CDK1/Avotaciclib                                                                                                                                                                                                            |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Target Validation in EOC | CDK1 emerged as a central hub gene, with overexpression strongly associated with poor prognosis in Epithelial Ovarian Cancer (EOC) [3].                                                                                                     |
| Molecular Docking        | In a study evaluating seven compounds, <b>Naringin</b> showed high-affinity binding to CDK1. While this study did not explicitly detail Avotaciclib's binding, it established a computational framework for evaluating CDK1 inhibitors [3]. |

The following diagram illustrates the conceptual signaling pathway and therapeutic rationale for targeting CDK1 with **Avotaciclib**, particularly in resistant cancers, based on the described research [1] [3] [4]:



Click to download full resolution via product page

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor | MedChemExpress [medchemexpress.com]
2. Suppression of cyclin-dependent kinase 1 synergizes with ... [sciencedirect.com]
3. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]
4. Targeting CDK1 in cancer: mechanisms and implications [nature.com]

To cite this document: Smolecule. [Experimental Data on Biological Activity]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3612582#avotaciclib-predicted-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com